An In-depth Technical Guide to S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (CAS 181629-03-8)
An In-depth Technical Guide to S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (CAS 181629-03-8)
This technical guide provides a comprehensive overview of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate, a complex organothiophosphate compound. Recognizing the limited publicly available data for this specific molecule, this document synthesizes confirmed properties with expert analysis of analogous compounds and general principles of organothiophosphate chemistry to offer a well-rounded and practical resource for researchers, scientists, and drug development professionals.
Executive Summary: A Molecule of Untapped Potential
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is an organothiophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three sulfur atoms, each of which is connected to a 2-ethylhexyl group. Its high molecular weight and branched alkyl chains suggest it is a lipophilic, viscous liquid at room temperature. While specific data is scarce, its documented application as a highly effective solvent mediator in an ion-selective electrode for the antiarrhythmic drug mexiletine highlights its potential in specialized analytical and electrochemical applications.[1] This guide will navigate the knowns and unknowns of this compound, providing a foundational understanding for future research and development.
Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure, which dictates its physical properties, reactivity, and potential applications.
Core Identification
A summary of the key identifiers for S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is presented below.
| Property | Value | Source |
| CAS Number | 181629-03-8 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₂₄H₅₁OPS₃ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 482.83 g/mol | Santa Cruz Biotechnology[2] |
| IUPAC Name | S,S,S-Tris(2-ethylhexyl) phosphorotrithioate | PubChemLite |
| SMILES | CCCCC(CC)CSP(=O)(SCC(CC)CCCC)SCC(CC)CCCC | PubChemLite |
| InChI | InChI=1S/C24H51OPS3/c1-7-13-16-22(10-4)19-27-26(25,28-20-23(11-5)17-14-8-2)29-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | PubChemLite |
| InChIKey | ZYMYBLYKQDZTEH-UHFFFAOYSA-N | PubChemLite |
Structural Elucidation
The structure of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate features a central pentavalent phosphorus atom. The "phosphorotrithioate" nomenclature indicates a phosphate-like structure where three of the oxygen atoms have been replaced by sulfur. The "S,S,S-" prefix specifies that the three 2-ethylhexyl groups are attached via these sulfur atoms.
Caption: 2D representation of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate.
Physicochemical Properties: Knowns and Inferences
Direct experimental data on the physicochemical properties of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is not widely published. However, we can infer certain characteristics based on its structure and by comparing it to analogous compounds.
Predicted Properties
| Property | Predicted Value/Observation | Rationale |
| Physical State | Viscous, oily liquid | High molecular weight and long, branched alkyl chains. |
| Color | Colorless to pale yellow | Typical for many purified organophosphate and organothiophosphate esters. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) | The three long, nonpolar 2-ethylhexyl chains dominate the molecule's character, making it highly lipophilic. |
| Boiling Point | High (>200 °C at reduced pressure) | High molecular weight and strong intermolecular van der Waals forces. |
| Density | Slightly less than 1.0 g/cm³ | Similar to other long-chain alkyl phosphates and thioates. |
Comparative Analysis with S,S,S-Tributyl Phosphorotrithioate (Tribufos)
To provide a more concrete, albeit speculative, set of properties, a comparison with the well-characterized S,S,S-Tributyl phosphorotrithioate (Tribufos, CAS 78-48-8) is instructive. Tribufos is a shorter-chain homolog and is used commercially as a cotton defoliant.[3]
| Property | S,S,S-Tributyl Phosphorotrithioate (Tribufos) | Expected Trend for S,S,S-Tris(2-ethylhexyl)phosphorotrithioate |
| Molecular Weight | 314.54 g/mol [4] | Higher (482.83 g/mol ) |
| Density | 1.057 g/cm³ at 20°C[4] | Likely to be slightly lower due to the less compact packing of the branched ethylhexyl groups. |
| Boiling Point | 210°C at 750 mmHg[4] | Significantly higher due to increased molecular weight and van der Waals forces. |
| Water Solubility | 2.3 mg/L at 20°C[4] | Lower, due to the larger and more hydrophobic alkyl chains. |
| Log Kow | 5.7[4] | Higher, indicating greater lipophilicity. |
Disclaimer: The properties of Tribufos are provided for comparative purposes only and should not be considered as experimentally verified data for S,S,S-Tris(2-ethylhexyl)phosphorotrithioate.
Synthesis and Analytical Methodologies
Postulated Synthesis Route
While no specific synthesis for S,S,S-Tris(2-ethylhexyl)phosphorotrithioate has been published, a general and plausible route can be derived from established organothiophosphate chemistry. A common method involves a two-step process: the formation of a trithiophosphite intermediate followed by oxidation.[5]
Caption: Postulated two-step synthesis of the target compound.
Step 1: Formation of the Phosphorotrithioite Intermediate Phosphorus trichloride is reacted with three equivalents of 2-ethylhexane-1-thiol. The thiol acts as a nucleophile, displacing the chloride ions. This reaction is typically performed in an inert solvent and may require a base to scavenge the HCl byproduct, driving the reaction to completion.
Step 2: Oxidation The resulting S,S,S-Tris(2-ethylhexyl)phosphorotrithioite intermediate is then oxidized to the final phosphorotrithioate product. This can be achieved using various oxidizing agents, such as hydrogen peroxide, air, or other suitable oxidants. The oxidation converts the P(III) center to a P(V) center, forming the phosphoryl (P=O) group.
Analytical Characterization
Characterization of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate would rely on standard analytical techniques for organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would confirm the presence and structure of the 2-ethylhexyl groups. ³¹P-NMR would be crucial for confirming the phosphorus environment, with an expected chemical shift characteristic of a phosphorotrithioate. ¹³C-NMR would provide further confirmation of the carbon skeleton.
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Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[6] High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations from the alkyl chains. A strong absorption band corresponding to the P=O (phosphoryl) stretch would be a key diagnostic peak.
Known Applications and Mechanism of Action
The only documented application of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is as a specialized solvent mediator in the development of an ion-selective electrode for the drug mexiletine.[1]
Experimental Protocol: Fabrication of a Mexiletine-Sensitive Membrane Electrode
This protocol is adapted from the work of K. Kurosawa et al. (2007).[1]
Objective: To construct a potentiometric sensor for the detection of mexiletine in physiological samples.
Materials:
-
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate (Solvent Mediator)
-
Sodium tetrakis[3,5-bis(2-methoxyhexafluoro-2-propyl)phenyl]borate (Ion-Exchanger)
-
Poly(vinyl chloride) (PVC)
-
Tetrahydrofuran (THF)
-
Internal solution: 0.15 M NaCl and 1 mM Mexiletine hydrochloride, buffered to pH 7.4
-
Ag/AgCl electrode
Procedure:
-
Membrane Cocktail Preparation:
-
Dissolve 1 mg of the ion-exchanger and 100 mg of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate in 1 ml of THF.
-
Add 50 mg of PVC to the solution and mix until fully dissolved to create a homogenous cocktail.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a flat glass ring (e.g., 22 mm inner diameter) placed on a glass plate.
-
Allow the THF to evaporate slowly over approximately 24 hours at room temperature to form a thin, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc (e.g., 5 mm diameter) from the cast membrane.
-
Mount the membrane disc into a PVC electrode body.
-
Fill the electrode body with the internal solution.
-
Insert an Ag/AgCl electrode into the internal solution to serve as the internal reference electrode.
-
-
Conditioning:
-
Condition the assembled electrode by soaking it in a 0.15 M NaCl solution containing 1 mM mexiletine for at least 3 hours before use.
-
Mechanism of Action in the Electrode: The high sensitivity and selectivity of the electrode are attributed to the properties of S,S,S-Tris(2-ethylhexyl)phosphorotrithioate as a solvent mediator.[1] The negatively polarized oxygen atom of the phosphoryl (P=O) group is believed to form a specific interaction with the primary ammonium group of the mexiletine cation. This interaction facilitates the selective extraction of mexiletine from the sample solution into the PVC membrane, generating a potential difference that is proportional to the concentration of mexiletine. The lipophilic 2-ethylhexyl chains ensure the mediator remains partitioned within the membrane phase.
Caption: Mechanism of the ion-selective electrode.
Toxicological Profile: An Evidence Gap
No dedicated toxicological studies or Safety Data Sheets (SDS) are publicly available for S,S,S-Tris(2-ethylhexyl)phosphorotrithioate. This represents a significant data gap. In the absence of specific data, a precautionary approach to handling is essential.
Inferences from S,S,S-Tributyl Phosphorotrithioate (Tribufos)
Tribufos is a known cholinesterase inhibitor, a common mechanism of toxicity for many organophosphate pesticides.[3][7] Inhibition of acetylcholinesterase leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects.[7]
Key Toxicological Endpoints for Tribufos:
-
Acute Toxicity: Fatal in contact with skin and toxic if swallowed or inhaled.[8]
-
Mechanism: Cholinesterase inhibitor.[7]
-
Health Effects: Exposure can lead to nausea, vomiting, headache, weakness, and in severe cases, convulsions and respiratory depression.[7]
CAUTION: It is critical to emphasize that these data pertain to Tribufos. While S,S,S-Tris(2-ethylhexyl)phosphorotrithioate belongs to the same chemical class, its toxicological profile could be significantly different due to the longer, branched alkyl chains, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The larger size may reduce its ability to fit into the active site of acetylcholinesterase. Therefore, these data should be used for hazard awareness and to inform safe handling practices, not for formal risk assessment.
Handling and Safety Precautions
Given the lack of specific safety data and the potential hazards associated with organothiophosphates, the following stringent safety protocols are recommended:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid all skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion and Future Directions
S,S,S-Tris(2-ethylhexyl)phosphorotrithioate is a molecule with demonstrated utility in a highly specific analytical application. However, it remains largely uncharacterized in the broader scientific literature. Its identity is confirmed, but its physicochemical properties, toxicological profile, and full range of potential applications are yet to be explored.
Future research should focus on:
-
Development of a scalable and documented synthesis protocol.
-
Comprehensive characterization of its physical and chemical properties.
-
In vitro and in vivo toxicological studies to establish a complete safety profile.
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Exploration of its utility in other applications, such as a plasticizer, flame retardant, or in solvent extraction, drawing parallels from other organophosphate and organothiophosphate esters.
This guide serves as a starting point for any scientist or researcher intending to work with or investigate S,S,S-Tris(2-ethylhexyl)phosphorotrithioate, providing a framework built on the limited available data and sound scientific principles.
References
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Kurosawa, K., et al. (2007). S,S,S-Tris(2-ethylhexyl) phosphorotrithioate as an effective solvent mediator for a mexiletine-sensitive membrane electrode. Analytical and Bioanalytical Chemistry, 387(6), 2057-64. Available at: [Link]
-
PubChemLite. S,s,s-tris(2-ethylhexyl) phosphorotrithioate. Available at: [Link]
- Rattenbury, K. H., & Costello, J. R. (1960). Process of preparing tributyl phosphorotrithioate. U.S. Patent No. 2,943,107. Washington, DC: U.S. Patent and Trademark Office.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos). U.S. Department of Health and Human Services. Available at: [Link]
-
CHEM SERVICE, Inc. (2014). Safety Data Sheet: S,S,S-Tributyl phosphorotrithioate. Available at: [Link]
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Toxno. S,S,S-Tributyl phosphorotrithioate Health Effects. Available at: [Link]
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National Center for Biotechnology Information. "RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for S,S,S-Tributyl Phosphorotrithioate (Tribufos)". NCBI Bookshelf. Available at: [Link]
-
Watson, J. E., & Barr, D. B. (2008). A rapid, cost-effective method for analyzing organophosphorus pesticide metabolites in human urine for counter-terrorism response. Journal of analytical toxicology, 32(1), 1-8. Available at: [Link]
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